5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid
CAS No.: 897784-04-2
Cat. No.: VC21383719
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897784-04-2 |
|---|---|
| Molecular Formula | C16H22N2O4 |
| Molecular Weight | 306.36g/mol |
| IUPAC Name | 5-[4-(tert-butylcarbamoyl)anilino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C16H22N2O4/c1-16(2,3)18-15(22)11-7-9-12(10-8-11)17-13(19)5-4-6-14(20)21/h7-10H,4-6H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) |
| Standard InChI Key | CRVDVDZUPQSXDY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Introduction
This lengthy string encodes the complete structural information of the molecule in a format that is machine-readable and universally consistent. For more convenient reference and database searching, the compound is also assigned an InChIKey, which is a condensed, fixed-length representation of the InChI:
CRVDVDZUPQSXDY-UHFFFAOYSA-N
The Simplified Molecular-Input Line-Entry System (SMILES) notation provides another way to represent the molecule's structure in a more compact format:
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O
These digital structural identifiers serve as essential tools for researchers, enabling precise communication about the compound across different platforms and facilitating structure-based searching in chemical databases and literature.
Physical and Chemical Properties
Physical Properties
5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid possesses distinct physical properties that define its behavior in various research and potential application contexts. The molecular weight of this compound is precisely 306.36 g/mol, which places it in the mid-range of organic compounds commonly used in pharmaceutical and chemical research . This molecular weight is significant as it influences properties such as diffusion rates, membrane permeability, and general handling characteristics in laboratory settings.
The compound's stability characteristics suggest it should be stored under controlled conditions to prevent degradation. Like many compounds containing amide and carboxylic acid functionalities, it may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly with elevated temperatures.
Chemical Properties and Structural Features
The chemical reactivity of 5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid is largely determined by its functional groups. The molecule contains several reactive sites that can participate in various chemical transformations, making it potentially valuable in synthetic organic chemistry and related research fields.
The carboxylic acid group (-COOH) at one end of the molecule represents a primary reactive site. This functionality can undergo typical carboxylic acid reactions including esterification, amide formation, and salt formation with bases. The terminal position of this group makes it sterically accessible for reactions, potentially allowing for selective modifications at this position while leaving other functional groups intact.
The compound contains two amide groups with different structural environments. The tert-butylamino carbonyl moiety features a tertiary butyl group, which provides steric hindrance and potentially affects the reactivity of this amide linkage. The second amide group, connecting the aromatic ring to the pentanoic acid chain, may exhibit different reactivity due to its distinct electronic environment and the influence of the adjacent aromatic system.
The structural components of this compound can be organized as follows:
| Structural Component | Description | Potential Reactivity |
|---|---|---|
| Carboxylic Acid Group | Terminal pentanoic acid moiety | Esterification, amide formation, salt formation, decarboxylation |
| Secondary Amide Linkage | Connecting aromatic ring to pentanoic acid chain | Hydrolysis, reduction, limited nucleophilicity |
| Aromatic Ring | Para-substituted benzene | Electrophilic substitution (limited by amide substituents) |
| Tertiary Amide Linkage | Tert-butylamino carbonyl group | Hydrolysis (likely slower than secondary amide due to steric hindrance) |
| Tert-Butyl Group | Branched alkyl structure | Limited reactivity, provides steric bulk and hydrophobicity |
This complex arrangement of functional groups creates a molecule with multiple potential reactive sites, offering opportunities for selective chemical modifications that could be exploited in research applications.
Structural Analysis and Characterization
Molecular Structure
The three-dimensional structure of 5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid presents a fascinating arrangement of functional groups that contributes to its chemical behavior and potential applications. The molecule exhibits a relatively linear backbone with significant structural elements creating a distinctive spatial arrangement. Understanding this three-dimensional organization is crucial for predicting its interactions with biological systems, catalysts, or other reactive agents.
At the core of the structure is the para-substituted benzene ring, which serves as a rigid, planar framework connecting the two amide functionalities. This aromatic system provides structural stability and creates a specific geometric relationship between the two amide groups, positioning them at approximately 180 degrees from each other. This arrangement potentially enables the molecule to span binding sites in biological receptors or serve as a structural element in supramolecular assemblies.
Synthesis and Preparation
Purification and Characterization Methods
The purification of 5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid would typically involve a combination of techniques designed to separate the desired product from reaction by-products, unreacted starting materials, and other impurities. Given the compound's structure, several complementary purification methods would likely be employed.
Column chromatography represents a primary purification technique for this type of compound. The molecule's moderate polarity, conferred by its carboxylic acid and amide groups, would make it amenable to separation using silica gel chromatography with appropriate solvent systems. Based on related compounds, solvent systems such as dichloromethane/methanol mixtures or ethyl acetate/hexane combinations could provide effective separation.
Recrystallization would serve as another crucial purification strategy, particularly for obtaining analytical-grade material. The presence of multiple hydrogen-bonding groups in the molecule would likely facilitate crystallization under appropriate conditions. Solvent systems such as ethyl acetate/hexane, methanol/water, or acetone/diethyl ether might be suitable for recrystallization attempts.
For analytical characterization of the synthesized compound, multiple complementary techniques would be employed. High-performance liquid chromatography (HPLC) would provide information about the purity of the material, while the spectroscopic methods discussed earlier (NMR, IR, and mass spectrometry) would confirm the structural identity. Elemental analysis would offer additional verification of the compound's composition.
The melting point determination would serve as a simple yet effective criterion for assessing purity, as even small amounts of impurities typically depress or broaden the melting point range. Additionally, thin-layer chromatography (TLC) would provide a rapid method for monitoring reaction progress and initial purity assessment.
These purification and characterization approaches represent standard protocols in organic synthesis and would be essential for ensuring the identity and quality of the synthesized 5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid prior to its use in research applications.
Future Research Directions
Research Gaps and Opportunities
Despite the potential applications discussed, several significant research gaps remain regarding 5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid. Addressing these gaps presents valuable opportunities for advancing our understanding of this compound and expanding its utility in various research contexts.
One notable gap is the limited information available on efficient synthetic routes to produce this compound. The development and optimization of scalable synthesis methods would be valuable for researchers interested in exploring its applications. This includes investigating green chemistry approaches that minimize the use of hazardous reagents and reduce waste generation, as well as methods suitable for isotopic labeling to facilitate mechanistic studies.
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